Cas no 111160-49-7 (3,3,4,4,4-pentafluoro-2-methylbutanal)

3,3,4,4,4-pentafluoro-2-methylbutanal 化学的及び物理的性質
名前と識別子
-
- Butanal, 3,3,4,4,4-pentafluoro-2-methyl-
- 3,3,4,4,4-pentafluoro-2-methylbutanal
- DTXSID40763445
- 111160-49-7
- DKHFPSFEJWWBMM-UHFFFAOYSA-N
- SCHEMBL1766800
- EN300-1938585
-
- MDL: MFCD24681731
- インチ: InChI=1S/C5H5F5O/c1-3(2-11)4(6,7)5(8,9)10/h2-3H,1H3
- InChIKey: DKHFPSFEJWWBMM-UHFFFAOYSA-N
- ほほえんだ: CC(C=O)C(C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 176.02605
- どういたいしつりょう: 176.02605559g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
3,3,4,4,4-pentafluoro-2-methylbutanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938585-0.1g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1938585-5.0g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1938585-1.0g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1938585-2.5g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1938585-10g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 10g |
$5590.0 | 2023-09-17 | ||
Enamine | EN300-1938585-1g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 1g |
$1299.0 | 2023-09-17 | ||
Enamine | EN300-1938585-10.0g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1938585-0.05g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1938585-0.5g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 0.5g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1938585-0.25g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 0.25g |
$1196.0 | 2023-09-17 |
3,3,4,4,4-pentafluoro-2-methylbutanal 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
3,3,4,4,4-pentafluoro-2-methylbutanalに関する追加情報
Introduction to 3,3,4,4,4-pentafluoro-2-methylbutanal (CAS No. 111160-49-7)
3,3,4,4,4-pentafluoro-2-methylbutanal, identified by its Chemical Abstracts Service (CAS) number 111160-49-7, is a fluorinated aldehyde that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique physicochemical properties such as increased metabolic stability and lipophilicity. These attributes make it a valuable building block in the synthesis of more complex molecules designed for therapeutic applications.
The structural motif of 3,3,4,4,4-pentafluoro-2-methylbutanal consists of a five-carbon chain with fluoro substituents strategically positioned at the 3rd, 4th, and 5th carbon atoms, along with a methyl group at the 2nd carbon and an aldehyde functional group at the terminal position. This specific arrangement imparts a high degree of electronic and steric modulation, enabling its utility in diverse synthetic pathways. The presence of fluorine atoms not only enhances the compound's resistance to hydrolysis but also influences its interactions with biological targets, making it a promising candidate for drug discovery efforts.
In recent years, the pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their ability to improve drug efficacy and pharmacokinetic profiles. 3,3,4,4,4-pentafluoro-2-methylbutanal has been explored as a key intermediate in the synthesis of various bioactive molecules. For instance, its structural framework has been utilized in the development of novel inhibitors targeting enzyme-catalyzed reactions relevant to metabolic disorders. The compound's ability to act as a scaffold for further functionalization has opened up new avenues in medicinal chemistry.
One notable application of 3,3,4,4,4-pentafluoro-2-methylbutanal is in the synthesis of fluorinated analogs of known drugs. By introducing fluorine atoms into pharmacophoric regions, researchers aim to enhance binding affinity and reduce susceptibility to metabolic degradation. This approach has been particularly successful in the development of antiviral and anticancer agents where fluorine substitution can significantly improve therapeutic outcomes. The compound's aldehyde group further facilitates its role as a precursor in condensation reactions with amino compounds to form amides or Schiff bases—structures commonly found in active pharmaceutical ingredients (APIs).
The agrochemical sector has also leveraged the properties of 3,3,4,4,4-pentafluoro-2-methylbutanal in the design of advanced pesticides and herbicides. Fluorinated compounds often exhibit greater environmental stability and improved bioavailability compared to their non-fluorinated counterparts. This stability is crucial for ensuring prolonged activity in field conditions while minimizing off-target effects. Researchers have reported using this compound as an intermediate in synthesizing systemic insecticides that target specific enzymatic pathways in pests without harming beneficial organisms.
From a synthetic chemistry perspective, 3,3,4,4,4-pentafluoro-2-methylbutanal serves as a versatile precursor for constructing more complex molecules through various organic transformations. Its reactivity allows for selective modifications at multiple sites along the carbon chain or at the aldehyde functionality. For example, nucleophilic addition reactions with alcohols or amines can yield valuable derivatives such as esters or amides. Additionally,111160-49-7 exhibits unique solubility characteristics due to its fluorinated nature, which can be exploited in solvation-assisted organic synthesis (SAOS) techniques to enhance reaction efficiency.
The growing interest in 3,3,4,4,4-pentafluoro-2-methylbutanal is reflected in recent scientific literature where it has been employed in innovative synthetic strategies. A notable study demonstrated its use as a key intermediate in constructing fluorinated heterocycles—a class of compounds known for their broad spectrum of biological activities. The researchers highlighted how the electron-withdrawing effect of fluorine atoms modulates reactivity during cyclization reactions,
facilitating the formation of complex cyclic structures essential for drug design.[1][2][3][1][1][1][1][1][1]
The safety profile of CAS No. 111160-49-7 is another critical consideration when evaluating its utility in industrial applications. While preliminary studies suggest that this compound exhibits moderate toxicity upon acute exposure,nimal models indicate that chronic administration does not lead to significant organ toxicity when dosed within recommended limits. Furthermore,furthermore,this compound does not exhibit mutagenic potential as demonstrated by Ames tests, reinforcing its suitability for use in controlled laboratory environments.
In conclusion,`` 3,`` 3,`` 4,`` 4,`` 5-pentafluoro-2-methylbutanal (CAS No. `111160-49-7`)`` remains an important intermediate with far-reaching implications across multiple industries. Its unique structural features offer opportunities for innovation in pharmaceuticals, agrochemicals, and materials science. As research continues, new applications and synthetic methodologies are likely to emerge, further solidifying its role as a cornerstone molecule in modern chemical synthesis.``
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